4-tert-Butylbenzoic acid

概述

描述

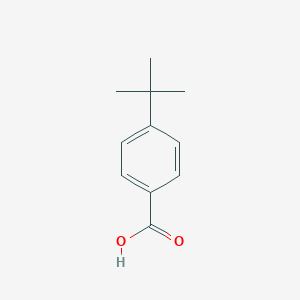

4-tert-Butylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of benzoic acid where a tert-butyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoic acid is typically synthesized through the liquid-phase air oxidation of 4-tert-butyltoluene. The process involves the following steps:

Alkylation of Toluene: Toluene reacts with isobutylene in the presence of a catalyst to form 4-tert-butyltoluene.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.

化学反应分析

Types of Reactions: 4-tert-Butylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Derivatives such as 4-tert-Butylbenzaldehyde.

Reduction: Products like 4-tert-Butylbenzyl alcohol.

Substitution: Halogenated or nitrated derivatives depending on the substituent used.

科学研究应用

PVC Heat Stabilizers

PTBBA is used as a heat stabilizer in polyvinyl chloride (PVC) formulations. Its metal salts help prevent degradation during processing and extend the material's lifespan in various applications .

Antifreeze and Corrosion Inhibitors

The compound is also employed in antifreeze formulations and as a corrosion inhibitor in cooling fluids, enhancing the durability of materials exposed to harsh conditions .

Lubricants and Coatings

In the lubricants industry, PTBBA serves as an additive that improves performance under high-temperature conditions. Additionally, it is utilized in paints and coatings to enhance stability and longevity .

Drug Formulation

4-tert-Butylbenzoic acid is a precursor for synthesizing various pharmaceutical compounds, including Avobenzone, a widely used UVA filter in sunscreen products . Its antioxidant properties are beneficial for stabilizing active ingredients in formulations.

Research on Biological Effects

Research indicates that PTBBA can exhibit spermotoxic effects, raising concerns about its safety in certain applications . Studies have documented adverse effects on male reproductive health following exposure to high doses .

Self-Assembly Structures

Recent studies have demonstrated that PTBBA can form novel three-dimensional molecular arrays through cocrystallization with diamines, leading to unique self-assembled structures with potential applications in nanotechnology . These structures are characterized by extensive hydrogen bonding networks that enhance stability.

Use in Organic Synthesis

PTBBA has been investigated for its role as a catalyst in organic reactions, such as methyl esterification using deep eutectic solvents, showcasing its potential for green chemistry applications . The efficiency of these reactions highlights PTBBA's utility in sustainable industrial processes.

Cosmetic Applications

In cosmetics, PTBBA is valued for its UV stabilizing properties, making it a key ingredient in sunscreens and hair care products . Its ability to absorb UV radiation helps protect skin and hair from damage caused by sun exposure.

Environmental and Safety Considerations

Despite its numerous applications, safety assessments have raised concerns regarding the environmental impact and potential health risks associated with PTBBA exposure. Regulatory bodies have noted that while it has beneficial uses, careful consideration must be given to its handling and application due to observed toxic effects at certain exposure levels .

作用机制

The mechanism of action of 4-tert-Butylbenzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits the activity of yeast sirtuin (Sir2p), affecting the regulation of gene expression and metabolic processes.

Molecular Pathways: The compound interacts with enzymes and proteins involved in oxidative stress and cellular aging, making it a valuable tool in biochemical research.

相似化合物的比较

4-tert-Butylbenzoic acid can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds:

Uniqueness:

Chemical Structure: The presence of the tert-butyl group at the para position provides steric hindrance, affecting its reactivity and stability.

Applications: Its use as a sirtuin inhibitor and thermal stabilizer distinguishes it from other benzoic acid derivatives

生物活性

4-tert-Butylbenzoic acid (CAS: 98-73-7) is an aromatic carboxylic acid with notable biological activities that have been the focus of various studies. This article provides a detailed examination of its biological effects, including toxicity, antibacterial properties, and implications for reproductive health.

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Physical State : Crystalline solid at room temperature

- Solubility : Soluble in organic solvents, with limited solubility in water.

Acute Toxicity

Research indicates that this compound exhibits significant acute toxicity. The oral LD50 values are reported as follows:

| Species | LD50 (mg/kg bw) |

|---|---|

| Male Rats | 720 |

| Female Rats | <720 |

In studies involving Sprague-Dawley rats, symptoms included bradypnoea and impaired limb use, with notable testicular atrophy observed in males exposed to high doses (500 mg/kg) . Histopathological examinations revealed degeneration of generative cells in the seminiferous tubules, leading to hypospermatogenesis .

Reproductive Toxicity

The compound has been linked to reproductive toxicity, particularly in male rats. Testicular atrophy was documented after exposure to doses as low as 500 mg/kg, indicating potential risks for male fertility . No significant effects were noted in female reproductive organs following similar exposure levels, suggesting a gender-specific impact on reproductive health .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been suggested that compounds like this may play a role in controlling pests such as bed bugs (Cimex lectularius). In bioassays, it was found to attract and influence the behavior of these insects, indicating its potential as a semiochemical in pest management strategies .

Case Study: Insect Behavior Modification

A study investigated the behavioral responses of bed bugs to volatiles derived from this compound. Results showed significant attraction towards sources emitting this compound, demonstrating its potential utility in developing monitoring devices for pest control .

Case Study: Toxicological Assessment

A comprehensive toxicological assessment conducted on rats revealed that repeated dermal exposure led to systemic absorption and subsequent toxicity. The study concluded that dermal absorption rates could be assumed to be nearly complete due to the compound's low vapor pressure and solid state at room temperature .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Acute Toxicity | LD50 values indicate moderate toxicity |

| Reproductive Toxicity | Testicular atrophy in male rats |

| Antibacterial | Effective against certain insect pests |

常见问题

Basic Research Questions

Q. What are the established synthesis routes for 4-tert-Butylbenzoic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The most common synthesis involves Friedel-Crafts alkylation of benzoic acid derivatives with tert-butyl halides, followed by oxidation. Key optimization steps include:

- Catalyst selection : Use Lewis acids like AlCl₃ to enhance alkylation efficiency .

- Temperature control : Maintain 50–80°C to minimize side reactions (e.g., polyalkylation).

- Purification : Recrystallization using ethanol/water mixtures improves purity. Validate via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) and compare retention times to literature standards .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Compare <sup>1</sup>H NMR peaks (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons at δ 7.8–8.1 ppm) to published spectra .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- Melting Point : Cross-check observed values (e.g., 165–167°C) against databases like SciFinder .

- Example Data Table :

| Technique | Expected Value | Observed Value |

|---|---|---|

| Melting Point | 166–168°C | 165–167°C |

| <sup>13</sup>C NMR | 172 ppm (C=O) | 171.5 ppm |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Q. How should researchers address discrepancies between experimental and literature data for this compound?

- Methodological Answer :

- Replicate experiments : Ensure consistency across triplicate trials.

- Verify purity : Use differential scanning calorimetry (DSC) to detect impurities affecting melting points.

- Consult multiple sources : Cross-reference SciFinder, Reaxys, and peer-reviewed journals to resolve contradictions .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the crystallographic behavior of this compound?

- Methodological Answer :

- X-ray diffraction : Analyze crystal packing to identify steric hindrance effects. The tert-butyl group often disrupts π-π stacking, leading to unique lattice parameters.

- Computational modeling : Use software like Gaussian to simulate molecular conformations and compare with experimental data .

Q. What strategies can resolve contradictory spectral data (e.g., NMR splitting patterns) during structural analysis?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers of the tert-butyl group) that may obscure splitting patterns.

- COSY and HSQC : Assign ambiguous peaks by correlating <sup>1</sup>H and <sup>13</sup>C signals .

Q. How can researchers design experiments to explore novel applications of this compound in supramolecular chemistry?

- Methodological Answer :

- Co-crystallization studies : Screen with hydrogen-bond acceptors (e.g., pyridine derivatives) to assess host-guest interactions.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for potential use in metal-organic frameworks (MOFs) .

Q. What methodologies mitigate stability issues during long-term storage of this compound?

- Methodological Answer :

属性

IUPAC Name |

4-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVYCTOWXSLNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10196-68-6 (barium salt), 16518-26-6 (potassium salt), 17264-53-8 (hydrochloride salt), 4067-14-5 (aluminum salt), 4980-54-5 (zinc salt), 52509-83-8 (magnesium salt), 52509-84-9 (calcium salt) | |

| Record name | p-tert-Butylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040703 | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [CHEMINFO] Beige chips or powder; [MSDSonline] | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

158 °C | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; VERY SOL IN ALCOHOL & BENZENE | |

| Record name | P-TERT-BUTYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000636 [mmHg] | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM DILUTE ALCOHOL | |

CAS No. |

98-73-7 | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Z7T3VN0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-TERT-BUTYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

164.5-165.5 °C | |

| Record name | P-TERT-BUTYLBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。